3,4-dimethyl-1-[(4-methylpiperazin-1-yl)methyl]pyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
3,4-Dimethyl-1-((4-methylpiperazin-1-yl)methyl)pyr is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The unique structure of 3,4-dimethyl-1-((4-methylpiperazin-1-yl)methyl)pyr allows it to interact with various biological targets, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-((4-methylpiperazin-1-yl)methyl)pyr typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 3,4-dimethylpyridine with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,4-dimethyl-1-((4-methylpiperazin-1-yl)methyl)pyr may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-((4-methylpiperazin-1-yl)methyl)pyr can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Dimethyl-1-((4-methylpiperazin-1-yl)methyl)pyr has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1-((4-methylpiperazin-1-yl)methyl)pyr involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Used as a precursor in organic synthesis.
4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: Known for its unique chemical properties.
Uniqueness
3,4-Dimethyl-1-((4-methylpiperazin-1-yl)methyl)pyr stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it particularly valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
3,4-dimethyl-1-[(4-methylpiperazin-1-yl)methyl]pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H20N4O2/c1-10-8-12(19)20-14-13(10)11(2)15-18(14)9-17-6-4-16(3)5-7-17/h8H,4-7,9H2,1-3H3 |
InChI Key |
UYAVNZGNWZYGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2CN3CCN(CC3)C)C |
Origin of Product |
United States |
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